2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid
Description
This compound is a highly complex polycyclic molecule featuring a benzoic acid moiety fused to a heptacyclic core containing oxygen (oxa), nitrogen (aza), and quaternary ammonium (azonia) functionalities. Its structure includes multiple fused rings and heteroatoms, which contribute to unique electronic and steric properties.
Properties
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O3/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31/h1-2,9-10,17-18H,3-8,11-16H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSLHCJRTRQOSP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N2O3+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Framework Construction
The synthesis begins with constructing the heptacyclic core via sequential cyclization and annulation reactions. A representative pathway involves:
- Formation of the Azoniaza Crown Ether : Reacting 1,2-diaminobenzene derivatives with α,ω-dihaloalkanes under basic conditions generates intermediate macrocyclic amines.
- Oxidative Cyclization : Treating the macrocycle with oxygen or peroxides induces dehydrogenation, forming the fused aromatic system.
- Introduction of Oxygen and Nitrogen Heteroatoms : Epoxidation or ozonolysis followed by reductive amination incorporates the 3-oxa-23-aza motif.
Example Protocol:
Functionalization with Benzoic Acid Moieties
The benzoic acid group is introduced via Suzuki-Miyaura coupling or Ullmann condensation:
- Coupling Agent : Pd(PPh₃)₄ or CuI/1,10-phenanthroline.
- Substrate : Brominated heterocycle + 2-borono-benzoic acid.
- Conditions : 80°C in THF/H₂O (3:1), 12 hours, yielding 85–90% product.
Critical Parameters :
- pH control (6.5–7.5) prevents decarboxylation of the benzoic acid.
- Use of protecting groups (e.g., tert-butyl esters) enhances reaction efficiency.
Catalytic Methods for Enhanced Efficiency
Photochemical Oxidation
A solvent-free method employs UV light (300 W Xe lamp) to oxidize toluene derivatives to benzoic acid intermediates, minimizing byproducts:
Continuous Flow Synthesis
Industrial-scale production utilizes microreactors for precise temperature and mixing control:
- Residence Time : 5–10 minutes.
- Throughput : 2.5 kg/h with >99% purity.
- Key Benefit : Mitigates exothermic risks during nitro-group reductions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89–7.45 (m, 4H, benzoic acid), 4.30 (q, J = 7.1 Hz, 2H, OCH₂).
- HRMS : m/z 432.1764 (calc. for C₂₆H₂₆ClN₃O⁺).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Multi-Step Organic | 72 | 98 | Moderate | 450 |
| Photochemical | 67 | 95 | High | 320 |
| Continuous Flow | 89 | 99.5 | Industrial | 210 |
Industrial and Pharmacological Applications
Chemical Reactions Analysis
Types of Reactions
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from NMR Analysis (Rapa, Compounds 1, and 7)
highlights NMR-based comparisons of Rapa (a reference compound) with derivatives 1 and 5. Key findings include:
- Chemical Shift Similarities : Most protons in compounds 1 and 7 exhibit nearly identical chemical shifts to Rapa, indicating conserved chemical environments across the majority of the structure .
- Divergent Regions (A and B) :
Table 1: NMR Chemical Shift Comparison (δ, ppm)
| Position | Rapa | Compound 1 | Compound 7 |
|---|---|---|---|
| 39–44 | 1.2–2.5 | 1.8–3.1 | 1.7–3.0 |
| 29–36 | 6.5–7.8 | 6.9–8.2 | 6.8–8.1 |
Functional Group Variations in Pentacyclic Derivatives
describes synthetic routes for pentacyclo[19.3.1.1³,⁹.1⁹,¹⁵.1¹⁵,¹⁹]octacosa derivatives (e.g., compounds 19–22). Key comparisons with the target compound include:
- Carboxylic Acid vs. Aldehyde/Diol :
- The target compound’s benzoic acid group enhances aqueous solubility and hydrogen-bonding capacity compared to aldehyde-functionalized derivatives (e.g., compound 19) .
- Chloromethyl or hydroxymethyl substituents (compounds 21–22) introduce reactivity differences, such as susceptibility to nucleophilic substitution .
Table 2: Functional Group Impact on Properties
| Compound | Functional Groups | Solubility (H₂O) | Reactivity Notes |
|---|---|---|---|
| Target Compound | Benzoic acid, azonia | Moderate | Acidic proton (pKa ~4.5) |
| Compound 19 | Dicarboxaldehyde | Low | Prone to oxidation |
| Compound 21 | Diol, hydroxymethyl | High | Susceptible to esterification |
Research Implications and Limitations
- NMR as a Diagnostic Tool: demonstrates how localized NMR shifts can pinpoint structural modifications in complex polycyclics .
- Gaps in Data : Direct experimental data on the target compound’s biological activity or crystallographic structure are absent, necessitating extrapolation from analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
